molecular formula C25H32N2O4 B11144146 N-(octahydro-2H-quinolizin-1-ylmethyl)-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide

N-(octahydro-2H-quinolizin-1-ylmethyl)-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide

Cat. No.: B11144146
M. Wt: 424.5 g/mol
InChI Key: SOZSZWOEIJUELM-UHFFFAOYSA-N
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Description

N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDE is a complex organic compound with a unique structure that combines elements of quinolizine and chromene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDE typically involves multiple steps. The starting materials often include quinolizine derivatives and chromene derivatives, which are subjected to various chemical reactions such as alkylation, acylation, and cyclization under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. Quality control measures are implemented to ensure the consistency and safety of the product.

Chemical Reactions Analysis

Types of Reactions

N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced analogs with different functional groups.

Scientific Research Applications

N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]AMINE: A simpler analog with similar structural features.

    N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]PROPIONAMIDE: Another related compound with different functional groups.

Uniqueness

N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDE stands out due to its unique combination of quinolizine and chromene moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H32N2O4

Molecular Weight

424.5 g/mol

IUPAC Name

N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetamide

InChI

InChI=1S/C25H32N2O4/c28-24(26-15-17-6-5-13-27-12-4-3-9-22(17)27)16-30-18-10-11-20-19-7-1-2-8-21(19)25(29)31-23(20)14-18/h10-11,14,17,22H,1-9,12-13,15-16H2,(H,26,28)

InChI Key

SOZSZWOEIJUELM-UHFFFAOYSA-N

Canonical SMILES

C1CCN2CCCC(C2C1)CNC(=O)COC3=CC4=C(C=C3)C5=C(CCCC5)C(=O)O4

Origin of Product

United States

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